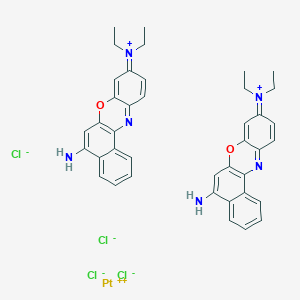
Ptcl4(nile blue)2
Overview
Description
Preparation Methods
The synthesis of Ptcl4(nile blue)2 involves the reaction of tetrachloroplatinum(II) with nile blue under specific conditions. The preparation typically requires the following steps :
- Dissolution of tetrachloroplatinum(II) in an appropriate solvent.
- Addition of nile blue to the solution.
- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
- Isolation and purification of the resulting complex through techniques such as filtration and recrystallization.
Chemical Reactions Analysis
Ptcl4(nile blue)2 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in its oxidation state.
Substitution: Ligands in the complex can be replaced by other molecules, leading to the formation of new compounds.
DNA Interaction: This compound can induce conformational changes in DNA, leading to single-strand breaks.
Common reagents used in these reactions include oxidizing agents, reducing agents, and other ligands that can interact with the platinum center. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ptcl4(nile blue)2 involves its interaction with DNA. The compound can bind to DNA, causing conformational changes that lead to single-strand breaks. This interaction is facilitated by the positively charged nile blue dye, which allows the complex to gain access to the cellular nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA . The compound’s cytotoxicity and radiosensitizing effects are attributed to these DNA interactions.
Comparison with Similar Compounds
Ptcl4(nile blue)2 can be compared to other similar compounds, such as Ptcl4(neutral red)2. Both compounds are formed by the interaction of tetrachloroplatinum(II) with different dyes (nile blue and neutral red, respectively). While both complexes exhibit DNA interaction and cytotoxicity, this compound has shown greater effectiveness in producing single-strand DNA breaks and enhancing the effects of radiation .
Properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;platinum(2+);tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H19N3O.4ClH.Pt/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;;;;;/h2*5-12,21H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIQTXEVAYIMZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl4N6O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123797-79-5 | |
| Record name | Nile blue-platinum tetrachloride complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123797795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


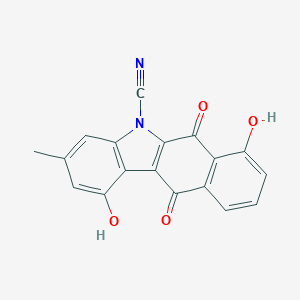
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
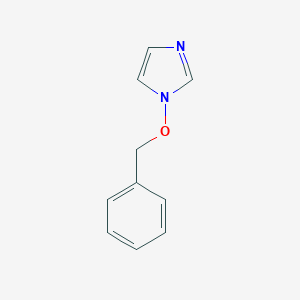
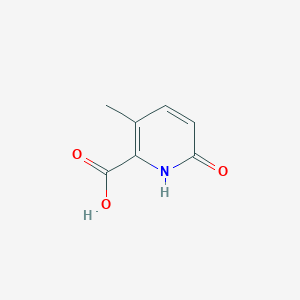
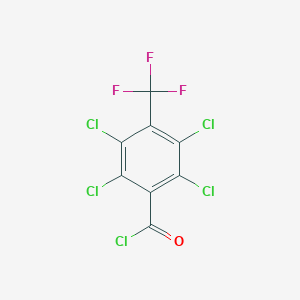
![6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B56176.png)
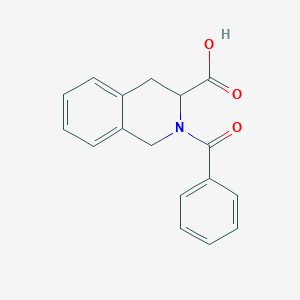

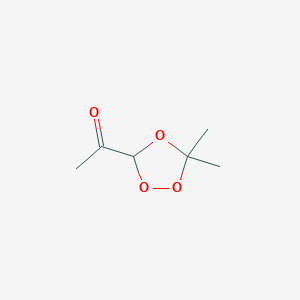
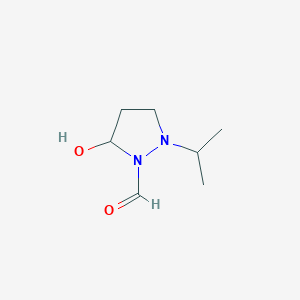
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
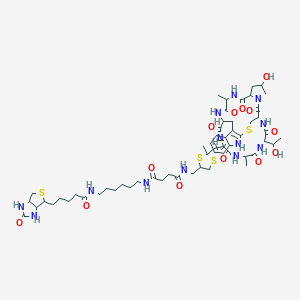
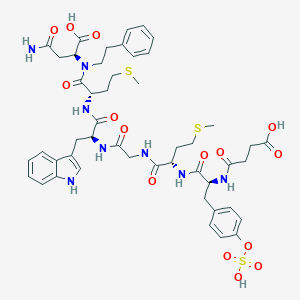
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
